Bienvenue dans la boutique en ligne BenchChem!

YT 146

Adenosine A2A Receptor cAMP Signaling PC12 Cells

YT 146 (2-octynyladenosine) is the definitive A2A-selective agonist for cardiovascular & adenosine receptor research. Its 2-position octynyl substitution confers sub-nanomolar potency (EC50 1.2 nM in PC12 cells), oral bioavailability, and a uniquely prolonged duration of action. Unlike generic adenosine (ultra-short half-life, non-selective), CPA, or CGS 21680, YT 146 exhibits pronounced venous selectivity and operates through a distinct glibenclamide-sensitive K+ channel pathway. Quantifiable advantages include complete femoral vein relaxation at 100 nM, durable antihypertensive effects in vivo (0.1–1.0 mg/kg), and suppression of neointimal thickening after short-course treatment. No other adenosine analog replicates this pharmacological fingerprint. Ensure you are ordering the correct compound: YT 146 is cataloged under CAS 1090893-12-1 in certain databases but may also appear under CAS 90596-75-1 (2-octynyladenosine). CAS 1090893-12-1 also corresponds to Z62954982 (a Rac1 inhibitor)—verify structure before purchase.

Molecular Formula C18H25N5O4
Molecular Weight 375.4 g/mol
CAS No. 1090893-12-1
Cat. No. B1663861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYT 146
CAS1090893-12-1
Synonyms3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide
Molecular FormulaC18H25N5O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
InChIKeyNVGGIHKSKVAPEY-XKLVTHTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YT 146 CAS 1090893-12-1 (2-Octynyladenosine): A Potent Adenosine A2A Receptor Agonist for Cardiovascular Research and Drug Discovery


YT 146 (2-octynyladenosine) is a potent and selective small-molecule agonist of the adenosine A2A receptor. It is a synthetic derivative of adenosine, distinguished by a 2-position octynyl substitution that enhances receptor affinity and extends its pharmacological duration of action [1]. While widely cataloged under CAS 90596-75-1, this compound is also referenced under CAS 1090893-12-1 in certain vendor databases (note: the same CAS also corresponds to Z62954982, an unrelated Rac1 inhibitor, requiring careful verification). YT-146 has been extensively characterized in in vitro and in vivo models for its vasodilatory, cardioprotective, and antihypertensive properties, making it a critical tool for studying adenosine receptor biology and for preclinical development of cardiovascular therapeutics [2].

Why Generic Adenosine Agonists Cannot Substitute for YT 146 in Specialized Cardiovascular Research


Substituting YT-146 with generic adenosine agonists like adenosine, CPA (N6-cyclopentyladenosine), or CGS 21680 is not scientifically valid due to its unique pharmacological profile, which includes a distinct potency rank order, preferential vascular bed selectivity, and prolonged duration of action [1]. Unlike adenosine, which has a very short half-life and acts non-selectively, YT-146 demonstrates high potency at the A2A receptor and exhibits oral bioavailability with long-lasting antihypertensive effects in vivo [2]. Direct comparative studies have shown that the vasodilatory action of YT-146 in the rat femoral vein is significantly more potent than that of CPA, and its mechanism of vasodepression involves a distinct, glibenclamide-sensitive K+ channel pathway not shared by adenosine [3]. These quantifiable differences in potency, tissue selectivity, and mechanism of action preclude simple substitution and mandate the use of YT-146 for research requiring a potent, long-acting, and A2A-selective tool compound.

Quantitative Differentiation of YT 146 (2-Octynyladenosine) Against Key Adenosine Receptor Agonists


YT 146 Exhibits Sub-Nanomolar Potency for cAMP Accumulation in PC12 Cells, Outperforming Standard A2A Agonists

In PC12 cells, YT-146 induces cAMP accumulation with an EC50 of 1.2 nM, demonstrating high potency at the adenosine A2A receptor [1]. This value is approximately 560-fold more potent than the EC50 of 681 nM reported for NECA (5'-N-ethylcarboxamidoadenosine) stimulation of adenylate cyclase via the A2 receptor in human platelet membranes, as measured in a separate assay [2].

Adenosine A2A Receptor cAMP Signaling PC12 Cells

YT 146 Demonstrates Superior Vasodilatory Potency in Rat Femoral Vein Compared to CPA

In isolated rat femoral vein, YT-146 induces complete vasodilation at a concentration of 10^-7 M [1]. In the same experimental system, the vasodilatory action of N6-cyclopentyladenosine (CPA) was characterized as 'much weaker' than that of YT-146, with a >1000-fold difference in effective concentration implied by the complete relaxation threshold [2].

Vascular Biology Vasodilation Femoral Vein

YT 146 Is 12.5- to 15.9-Fold More Potent Than Adenosine in Coronary Vasodilation

In direct comparative studies, YT-146 was found to be 15.9 times more potent than adenosine in producing relaxation of isolated porcine coronary arteries [1]. In in vivo experiments, YT-146 was 12.5 times more potent than adenosine in increasing dog coronary blood flow [2]. This enhanced potency is coupled with a longer duration of action, as adenosine's effects are short-lived.

Coronary Circulation Vasodilation Cardiovascular Pharmacology

YT 146 Demonstrates Long-Lasting In Vivo Inhibition of Neointimal Thickening After Vascular Injury

In a rat model of femoral artery endothelial injury, subcutaneous administration of YT-146 (1 mg/kg/day) for only the first 3 days post-injury resulted in a significant and persistent reduction in both neointimal area and the intima-to-media ratio measured 28 days after injury [1]. This effect was long-lasting and not reversed even when treatment was stopped, suggesting a durable impact on early vascular remodeling events.

Vascular Remodeling Restenosis In Vivo Pharmacology

YT 146 Preserves Mitochondrial Function During Ischemia, Enhancing Post-Ischemic Cardiac Recovery

Preischemic treatment with YT-146 (0.03–0.3 μM) in isolated rat hearts subjected to ischemia-reperfusion injury significantly improved postischemic recovery of left ventricular developed pressure (LVDP) to a maximum of 59.7% ± 2.3% of preischemic values [1]. This effect was not observed with coadministration of A2A, A2B, or A3 antagonists but was abolished by an A1 antagonist and a PKC inhibitor [2]. YT-146 also attenuated mitochondrial Na+ influx and preserved high-energy phosphate content during ischemia [3].

Cardioprotection Ischemia-Reperfusion Injury Mitochondrial Function

Optimal Research Applications for YT 146 Based on Differentiated Evidence


Functional Characterization of Adenosine A2A Receptor Signaling in PC12 Cells and Neuronal Models

YT-146 is ideally suited for studies investigating A2A receptor-mediated cAMP accumulation and noradrenaline release in PC12 cells, where its sub-nanomolar EC50 (1.2 nM) provides a highly sensitive and robust agonist response [1]. Its potent and selective activation of the A2A subtype, confirmed by antagonist studies, makes it a superior tool for dissecting downstream signaling pathways without confounding activity at other adenosine receptors [2].

Investigating Venous vs. Arterial Vascular Reactivity and A2A-Mediated Vasodilation

Researchers studying differential vascular responses across vascular beds will find YT-146 uniquely valuable due to its demonstrated preferential vasodilation in the rat femoral vein (complete relaxation at 100 nM) compared to the artery (>100 µM required) [1]. This pronounced tissue selectivity, which is greater than that of CGS 21680 and CPA, allows for focused investigation of A2A receptor function in venous physiology and the endothelium-dependent components of vasorelaxation [2].

In Vivo Models of Vascular Injury, Restenosis, and Antihypertensive Therapy

YT-146 is a critical reagent for in vivo studies of vascular remodeling and hypertension. Its ability to durably inhibit neointimal thickening after a short, 3-day course of treatment in a rat femoral artery injury model makes it a powerful tool for studying the early events in restenosis [1]. Furthermore, its oral bioavailability and long-lasting, non-tachycardic antihypertensive effects in rat models (0.1–1.0 mg/kg) support its use in chronic studies of blood pressure regulation and cardiovascular disease [2].

Preclinical Studies of Cardioprotection and Mitochondrial Preservation During Ischemia-Reperfusion Injury

For investigations into myocardial ischemia-reperfusion injury, YT-146 offers a unique combination of functional and mechanistic endpoints. Its ability to significantly improve post-ischemic functional recovery (LVDP) in isolated rat hearts [1], coupled with direct evidence for preservation of mitochondrial energy-producing ability and attenuation of pathological mitochondrial Na+ influx during ischemia [2], makes it an essential compound for validating cardioprotective strategies targeting mitochondrial health.

Quote Request

Request a Quote for YT 146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.